

Application of RL-6-Me-7-OH in Inflammation and Immunity Research

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Compound of Interest

Compound Name: *RL-6-Me-7-OH*

Cat. No.: *B1208643*

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Application Notes

Introduction

RL-6-Me-7-OH (7-hydroxy-6-methyl-8-D-ribityllumazine) is a ribityllumazine derivative that plays a significant role in the study of the immune system, particularly in the activation of Mucosal-Associated Invariant T (MAIT) cells.[1][2] These innate-like T cells are abundant in mucosal tissues and the liver and are involved in host defense against microbial infections. **RL-6-Me-7-OH** is a metabolite derived from the microbial riboflavin (vitamin B2) biosynthesis pathway and acts as an antigen presented by the non-polymorphic MHC class I-related molecule, MR1.[3] The interaction between **RL-6-Me-7-OH**, MR1, and the MAIT cell T-cell receptor (TCR) provides a valuable tool for investigating the role of MAIT cells in both protective immunity and inflammatory diseases.

Mechanism of Action

RL-6-Me-7-OH functions as a weak agonist for MAIT cells.[1] Unlike more potent pyrimidine-based antigens such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), **RL-6-Me-7-OH** does not form a covalent Schiff base with the Lys43 residue in the MR1 binding cleft.[2] Instead, it binds non-covalently within the MR1 pocket. This MR1/**RL-6-Me-7-OH** complex is then recognized by the semi-invariant TCR of MAIT cells. The ribityl chain of **RL-6-Me-7-OH** makes direct contact with the MAIT cell TCR, a crucial interaction for cell activation. This

activation leads to the downstream signaling cascade within the MAIT cell, resulting in the production of various cytokines, including interferon-gamma (IFN- γ) and tumor necrosis factor-alpha (TNF- α), and the upregulation of activation markers like CD69.

The inflammatory and immune responses mediated by **RL-6-Me-7-OH** are primarily indirect, occurring as a consequence of MAIT cell activation. Activated MAIT cells can influence the broader immune landscape by producing pro-inflammatory cytokines that can recruit and activate other immune cells. While direct effects of **RL-6-Me-7-OH** on other immune cells like macrophages have not been extensively documented, its ability to trigger a MAIT cell response makes it a relevant compound for studying inflammatory processes where these cells are implicated, such as in bacterial infections and certain autoimmune conditions.

Applications in Research

- **MAIT Cell Biology:** **RL-6-Me-7-OH** serves as a specific, albeit weak, stimulus to study the fundamental biology of MAIT cells, including their activation requirements, signaling pathways, and effector functions.
- **Infectious Disease Models:** As a microbial-derived antigen, **RL-6-Me-7-OH** can be used in in vitro and in vivo models to investigate the role of MAIT cells in the immune response to bacterial and yeast infections.
- **Inflammatory and Autoimmune Diseases:** Given the involvement of MAIT cells in various inflammatory conditions, **RL-6-Me-7-OH** can be utilized to explore the contribution of these cells to the pathogenesis of diseases like inflammatory bowel disease and lupus.
- **Drug and Vaccine Development:** Understanding the interaction between **RL-6-Me-7-OH** and the MAIT cell TCR can aid in the design of novel agonists or antagonists to modulate MAIT cell activity for therapeutic purposes, including the development of new adjuvants for vaccines.

Quantitative Data Summary

Parameter	Value	Cell Type/System	Reference
EC50 for MAIT cell activation	25 μ M	Human and Murine MAIT cells	

Experimental Protocols

1. Chemical Synthesis of **RL-6-Me-7-OH**

This protocol is a generalized summary based on described chemical synthesis routes.

- Starting Materials: 5-amino-6-D-ribitylaminouracil (5-A-RU) and 2,3-butanedione.
- Step 1: Synthesis of RL-6,7-DiMe (9): React 5-A-RU with 2,3-butanedione. This condensation reaction forms the bicyclic 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe).
- Step 2: Oxidation to **RL-6-Me-7-OH** (17): The synthesized RL-6,7-DiMe is then oxidized to yield 7-hydroxy-6-methyl-8-D-ribityllumazine (**RL-6-Me-7-OH**). This can be achieved using an oxidizing agent such as benzoquinone.
- Purification: The final product should be purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).
- Characterization: The identity and purity of the synthesized **RL-6-Me-7-OH** should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

2. In Vitro MAIT Cell Activation Assay

This protocol describes the activation of MAIT cells within a population of peripheral blood mononuclear cells (PBMCs).

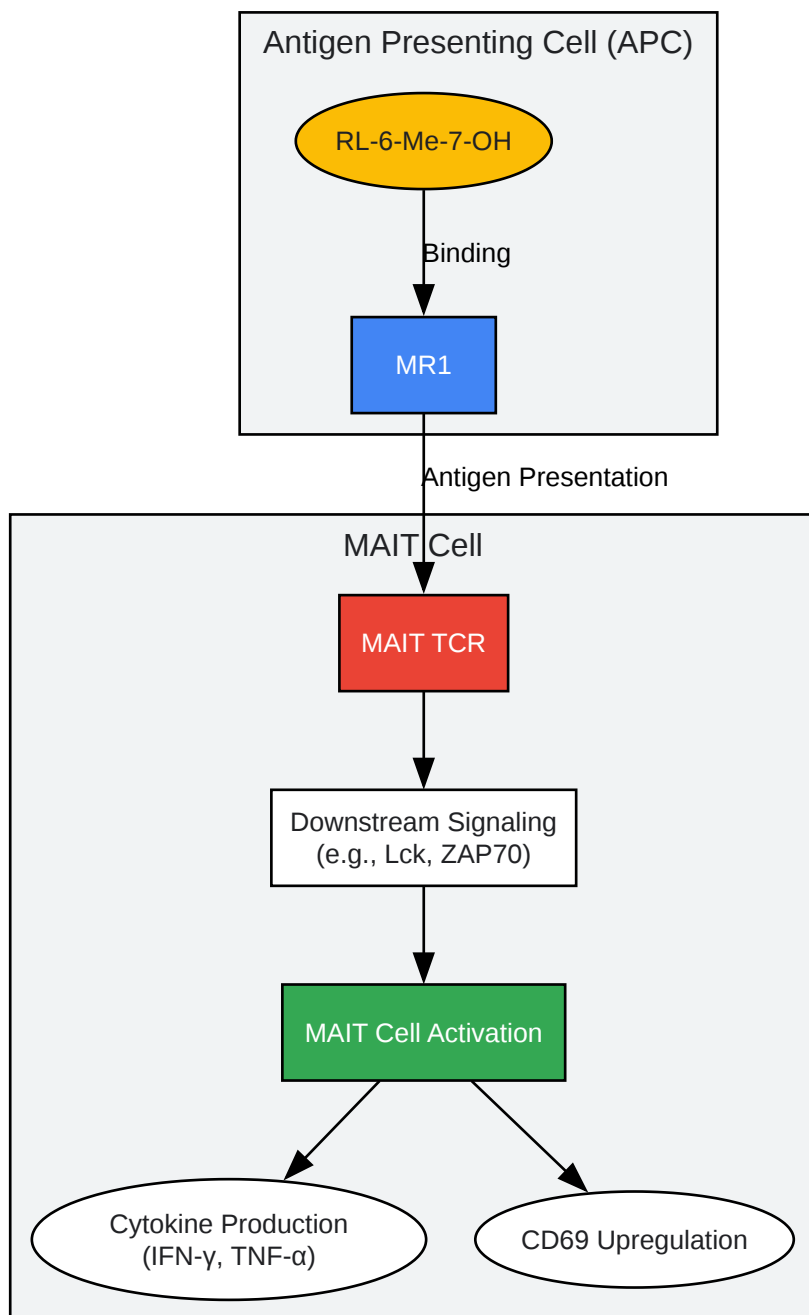
- Materials:
 - Cryopreserved human PBMCs
 - Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine)
 - **RL-6-Me-7-OH** (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in culture medium)
 - Brefeldin A (protein transport inhibitor)

- Flow cytometry antibodies (e.g., anti-CD3, anti-TCR Vα7.2, anti-CD161, anti-CD69, anti-IFN-γ, anti-TNF-α)
- Fixation and permeabilization buffers for intracellular staining
- Procedure:
 - Thaw and wash cryopreserved PBMCs.
 - Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1×10^6 cells/mL.
 - Plate 200 μL of the cell suspension into each well of a 96-well round-bottom plate.
 - Add **RL-6-Me-7-OH** to the desired final concentrations (e.g., a dose-response from 1 μM to 50 μM). Include a vehicle control.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
 - For intracellular cytokine staining, add Brefeldin A to all wells 4-6 hours before the end of the incubation period.
 - Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
 - Perform surface staining with antibodies against CD3, TCR Vα7.2, CD161, and CD69 for 30 minutes at 4°C in the dark.
 - Wash the cells and then fix and permeabilize according to the manufacturer's instructions for the intracellular staining kit.
 - Perform intracellular staining with antibodies against IFN-γ and TNF-α for 30 minutes at 4°C in the dark.
 - Wash the cells and resuspend in FACS buffer.
 - Acquire data on a flow cytometer.

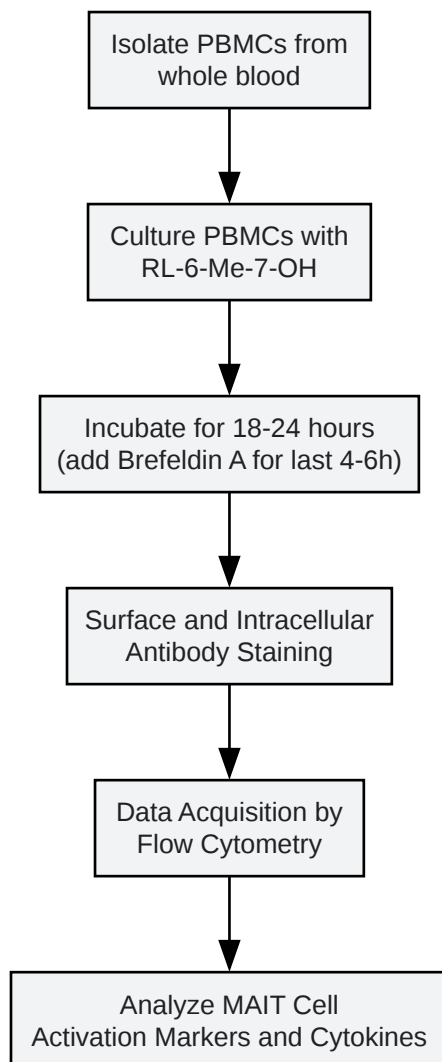
- Analyze the data by gating on the MAIT cell population (e.g., CD3+ TCR V α 7.2+ CD161++) and quantifying the expression of activation markers (CD69) and intracellular cytokines (IFN- γ , TNF- α).

Visualizations

MAIT Cell Activation by RL-6-Me-7-OH



Workflow for In Vitro MAIT Cell Activation Assay



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